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Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

Cat. No.: B042959 Get Quote

A Comparative Guide for Researchers

In the realm of pharmaceutical and materials science, precise structural confirmation of

chemical compounds is paramount. This guide provides a comprehensive spectroscopic

comparison of 4-Chlorodiphenylmethane with its structural isomers, 2-

Chlorodiphenylmethane and 3-Chlorodiphenylmethane, as well as its parent compound,

Diphenylmethane. Through the detailed analysis of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource

for scientists engaged in structural elucidation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Chlorodiphenylmethane and

its related compounds. This quantitative data is essential for distinguishing between these

structurally similar molecules.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Assignment

4-Chlorodiphenylmethane
7.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.18 (d, J = 8.4

Hz, 2H, Ar-H), 3.95 (s, 2H, CH₂)[1]

2-Chlorodiphenylmethane
7.37-7.35 (m, 1H, Ar-H), 7.29-7.26 (m, 2H, Ar-

H), 7.21-7.13 (m, 6H, Ar-H), 4.10 (s, 2H, CH₂)

3-Chlorodiphenylmethane
Data not readily available in searched

databases.

Diphenylmethane
7.27 (t, J = 8.0 Hz, 4H, Ar-H), 7.21-7.17 (m, 6H,

Ar-H), 3.97 (s, 2H, CH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

4-Chlorodiphenylmethane 135.2, 131.1, 129.8, 122.2, 39.5[1]

2-Chlorodiphenylmethane
139.7, 138.9, 134.4, 131.2, 129.7, 129.1, 128.6,

127.8, 127.0, 126.4, 39.4

3-Chlorodiphenylmethane
Data not readily available in searched

databases.

Diphenylmethane 141.3, 129.1, 128.6, 126.2, 42.1

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Compound Key Absorption Bands

4-Chlorodiphenylmethane
C-H (aromatic), C=C (aromatic), C-Cl, C-H

(aliphatic)

2-Chlorodiphenylmethane
C-H (aromatic), C=C (aromatic), C-Cl, C-H

(aliphatic)

3-Chlorodiphenylmethane
Data not readily available in searched

databases.

Diphenylmethane C-H (aromatic), C=C (aromatic), C-H (aliphatic)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

4-Chlorodiphenylmethane 202/204 (approx. 3:1)[2] 167, 165[2]

2-Chlorodiphenylmethane 202/204 (approx. 3:1) 167, 165

3-Chlorodiphenylmethane 202/204 (approx. 3:1) 167, 165

Diphenylmethane 168 167, 91

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. A standard

pulse sequence is used with a spectral width of approximately -2 to 12 ppm.
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¹³C NMR Acquisition: Record the spectrum on a 100 MHz or higher spectrometer. A proton-

decoupled pulse sequence is typically used to obtain a spectrum with single lines for each

carbon environment.

Infrared (IR) Spectroscopy:

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be

prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer. For volatile compounds, gas

chromatography-mass spectrometry (GC-MS) is a common technique.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural confirmation of 4-
Chlorodiphenylmethane using a combination of spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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